- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin ATetrahedron Letters, 1987, 28(2), 171-4,
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

96606-95-0 structure
Nome del prodotto:3-(2-Iodophenyl)propanoic Acid
Numero CAS:96606-95-0
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
3-(2-Iodophenyl)propanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- Chiave InChI: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Sorrisi: O=C(CCC1C(I)=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 275.96500
- Massa monoisotopica: 275.965
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Densità: 1.775
- Punto di fusione: 87-92 °C
- Punto di ebollizione: 354 ºC
- Punto di infiammabilità: 168 ºC
- Indice di rifrazione: 1.624
- PSA: 37.30000
- LogP: 2.30840
3-(2-Iodophenyl)propanoic Acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41-52/53
- Istruzioni di sicurezza: 26-39-61
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
abcr | AB109498-1 g |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 1 g |
€129.60 | 2023-07-20 | ||
Apollo Scientific | OR6479-5g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 5g |
£150.00 | 2025-02-20 | |
Apollo Scientific | OR6479-1g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 1g |
£19.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 200mg |
109.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | K12905-5g |
3-(2-IODOPHENYL)PROPIONIC ACID |
96606-95-0 | >95% | 5g |
$995 | 2023-09-04 | |
eNovation Chemicals LLC | Y0986955-10g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 95% | 10g |
$320 | 2024-08-02 | |
abcr | AB109498-250mg |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 250mg |
€87.80 | 2025-02-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |
3-(2-Iodophenyl)propanoicacid |
96606-95-0 | 97% | 5g |
¥587.0 | 2024-07-19 | |
A2B Chem LLC | AI65320-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$12.00 | 2024-07-18 |
3-(2-Iodophenyl)propanoic Acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine
Riferimento
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biarylsSynthesis, 2007, (3), 464-477,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodidesSynthesis, 2012, 44(15), 2413-2423,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Riferimento
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified AnaloguesJournal of Organic Chemistry, 2018, 83(13), 7250-7270,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to DithioestersJournal of Organic Chemistry, 1994, 59(24), 7410-13,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Riferimento
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Riferimento
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond FormationOrganic Letters, 2018, 20(2), 345-348,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition PathwayJournal of Organic Chemistry, 1995, 60(9), 2704-13,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Riferimento
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcoholsTetrahedron: Asymmetry, 2001, 12(4), 585-596,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related CompoundsJournal of Organic Chemistry, 2002, 67(26), 9428-9438,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus HeterocyclesAngewandte Chemie, 2022, 61(24),,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Riferimento
- On Homogeneous Gold/Palladium Catalytic SystemsAdvanced Synthesis & Catalysis, 2012, 354(1), 133-147,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
Riferimento
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenesChemical Science, 2022, 13(11), 3161-3168,
3-(2-Iodophenyl)propanoic Acid Raw materials
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- 2-Iodobenzaldehyde
- Benzenepropanoic acid, 2-iodo-, methyl ester
- Diethyl 2-(2-iodobenzyl)malonate
- Benzenepropanenitrile, 2-iodo-
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 3-Phenylpropionic acid
- 2-Propenoic acid,3-(2-iodophenyl)-
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Letteratura correlata
-
2. Back matter
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):155.0/646.0